molecular formula C5H7ClN2OS B6609704 2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride CAS No. 2866334-70-3

2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride

Cat. No. B6609704
CAS RN: 2866334-70-3
M. Wt: 178.64 g/mol
InChI Key: QDURQWVRXZUWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride, also known as 2-amino-1-thiazole-3-ethanone hydrochloride, is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is an off-white, crystalline, water-soluble solid with a molecular weight of 206.6 g/mol, and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a precursor in the synthesis of other compounds. Additionally, it can be used as a ligand in coordination chemistry, and as a building block in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride is not well understood. However, it is believed to act as an acid-base catalyst, which facilitates the formation of new bonds between molecules. Additionally, it is thought to facilitate the formation of hydrogen bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of certain bacteria and fungi, and can also act as an antioxidant. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and has a wide range of applications in organic synthesis. However, it is important to note that the compound is highly toxic and should be handled with care. Additionally, due to its low solubility in water, it is not suitable for use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride. These include further research into its potential biochemical and physiological effects, as well as its potential applications in drug design and delivery. Additionally, its use as a catalyst in organic synthesis could be explored further, as well as its potential applications in the synthesis of polymers and other materials. Finally, its use as a ligand in coordination chemistry could be explored further, as well as its potential use as a reagent in the synthesis of heterocyclic compounds.

Synthesis Methods

The synthesis of 2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochloride can be achieved through a two-step process. The first step involves the reaction of 1-chloro-2-amino-1-(1,2-thiazol-3-yl)ethan-1-one hydrochlorideiazole with ethyl bromide in the presence of sodium hydroxide, which yields 2-amino-1-(1,2-thiazol-3-yl)ethan-1-one. The second step involves the reaction of the product with hydrochloric acid, which yields the hydrochloride salt.

properties

IUPAC Name

2-amino-1-(1,2-thiazol-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.ClH/c6-3-5(8)4-1-2-9-7-4;/h1-2H,3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDURQWVRXZUWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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